molecular formula C₉H₁₉N₂O B014628 Tempamine CAS No. 14691-88-4

Tempamine

Cat. No. B014628
CAS RN: 14691-88-4
M. Wt: 171.26 g/mol
InChI Key: XUXUHDYTLNCYQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tempamine synthesis involves complex reactions where precursors undergo specific processes to form the desired compound. While specific synthesis methods for Tempamine were not identified, analogous compounds show complex synthetic pathways involving nucleophilic substitution and annelation reactions, indicating the intricate processes that could be involved in Tempamine synthesis as well (Kimura et al., 1987).

Molecular Structure Analysis

The molecular structure of Tempamine is crucial for its reactivity and interaction with other molecules. Studies on similar compounds have utilized X-ray crystallography to confirm the arrangement of molecular structures, which could be applicable to understanding Tempamine’s structure (Kimura et al., 1987).

Chemical Reactions and Properties

Tempamine participates in various chemical reactions due to its active functional groups. For instance, the presence of nitroxide groups in Tempamine suggests its participation in redox reactions and its potential antioxidant properties, as seen in studies on nitroxide compounds (Wasserman et al., 2007).

Physical Properties Analysis

The physical properties of Tempamine, such as solubility, melting point, and stability, play a significant role in its application and handling. While specific data on Tempamine were not available, analogous studies on the physical properties of related compounds provide insights into how Tempamine might behave under different conditions.

Chemical Properties Analysis

Tempamine's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are central to its applications. Research on similar compounds emphasizes the importance of understanding these chemical properties for effective utilization (Wasserman et al., 2007).

Scientific Research Applications

  • Tempamine has been used as an Electron Spin Resonance (ESR) spin probe to study the interlamellar behavior of adsorbed organic cations on hectorites, significantly influencing the probe's mobility and orientation by the solvent (McBride, 1977).

  • It has been instrumental in studying the intracellular environment, such as measuring the internal viscosity of sickle erythrocytes, which is found to be markedly elevated and density-dependent (Morse & Warth, 1990).

  • Tempamine-based biodegradable polymers have been shown to retard the proliferation of smooth muscle cells, similar to the effects of pure nitric oxide (Lee, Chu, Quimby, & Klaessig, 1998).

  • In neurophysiology, Tempamine and other nitroxides increased population spikes and potentiated excitatory postsynaptic potential-spike coupling in guinea pig hippocampus slices (Hahn et al., 1995).

  • The compound has been used to monitor the intracellular viscosity of red blood cells in isotonic medium at biological pH (Morse, 1977).

  • Tempamine, as part of a spin label, can measure pH gradients across thylakoid membranes (Quintanilha & Mehlhorn, 1978).

  • Its analogs and derivatives, like Tetramethylpyrazine (TMP), have been studied for their antidepressant effects in mice and promoting the BDNF signaling pathway (Jiang et al., 2015).

  • TMP also shows potential in promoting neurological recovery after ischemia/reperfusion injury by restoring the integrity and function of the blood-brain barrier (Gong et al., 2019).

Future Directions

Tempamine has been studied for its effect on doxorubicin (DOX) and hydrogen peroxide (H2O2) cytotoxicity in cell cultures . It has also been studied for its potential use in nanoparticle-based drug delivery systems to overcome the blood–brain barrier . These studies suggest that Tempamine could have potential applications in the medical field.

properties

InChI

InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXUHDYTLNCYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065808
Record name 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tempamine

CAS RN

14691-88-4
Record name 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14691-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tempamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,2,6,6-tetramethylpiperidine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
854
Citations
V Wasserman, P Kizelsztein, O Garbuzenko, R Kohen… - Langmuir, 2007 - ACS Publications
The piperidine nitroxide tempamine (TMN) is a cell-permeable, stable radical having antioxidant, anticancer, and proapoptotic and/or pronecrotic activities, as was demonstrated by us …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
P Kizelsztein, H Ovadia, O Garbuzenko, A Sigal… - Journal of …, 2009 - Elsevier
Reactive oxygen species are involved in the pathogenesis of multiple sclerosis (MS), Parkinson's disease and neurodegenerative diseases. Here we report that Tempamine (TMN), a …
PD Morse II - Biochemical and Biophysical Research …, 1977 - Elsevier
… aqueous components of the TEMPAMINE signal. Intracellular signal arising from TEMPAMINE is proportional to red cell concentration (hematocrit). TEMPAMINE samples the internal …
Y Huang, L Wang, S Li, X Liu, K Lee… - Acute Cardiac …, 2006 - Taylor & Francis
… In the drug delivery system that we used in this work, these polymer coatings are combined with an oxygen free radical scavenger, tempamine. Tempamine is a stable radical scavenger …
TT Jubeh, S Antler, S Haupt, Y Barenholz… - Molecular …, 2005 - ACS Publications
The purpose of the present study was to investigate whether the local prevention of luminal superoxide-mediated biological damage in the rat jejunal mucosa could be achieved by …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
BV Trubitsin, AN Tikhonov - Journal of Magnetic Resonance, 2003 - Elsevier
We present a method for measuring the transmembrane pH difference (ΔpH=pH in −pH out ) in chloroplasts with a spin label TEMPAMINE (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl…
DM Nesbitt, SP Berg - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1982 - Elsevier
… of the spin label Tempamine. The uncoupler gramicidin … Substances which should compete for Tempamine-binding sites … to the proximity of Tempamine to a membrane surface. …
PD Morse II - Biochimica et Biophysica Acta (BBA)-Molecular Cell …, 1985 - Elsevier
… (12 h) required for TEMPAMINE to enter the … TEMPAMINE signal inside the erythrocytes as reasons for developing this technique. In the present work, the penetration of TEMPAMINE …
SP Berg, DM Nesbitt - FEBS letters, 1980 - core.ac.uk
… (Tempamine) has been shown restricted by a factor of -7 when residing in the lumen of … Here we report a light-induced change in the rotational motion of Tempamine located in the …
Number of citations: 7 core.ac.uk
Z Zhang, A Berg, H Levanon… - Journal of the …, 2003 - ACS Publications
… Nonetheless, our experimental results demonstrate that TEMPAMINE strongly adsorbs at the particle surface despite the competing protonation. No change was observed in the …
Number of citations: 284 0-pubs-acs-org.brum.beds.ac.uk

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